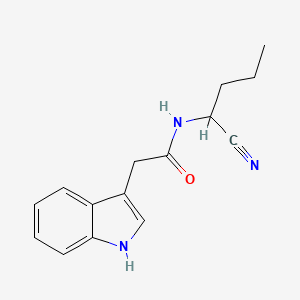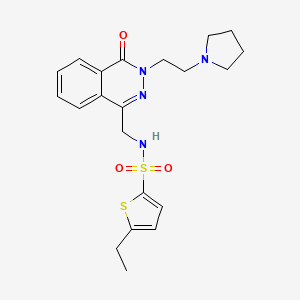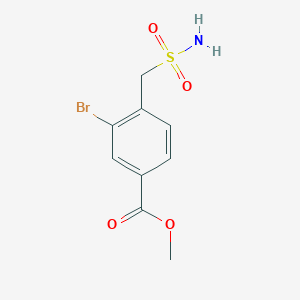
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide, commonly known as CAY10471, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CAY10471 is a selective inhibitor of the protein kinase CK1δ, which regulates various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response.
Applications De Recherche Scientifique
CAY10471 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, CK1δ has been shown to play a crucial role in the regulation of the Wnt signaling pathway, which is involved in tumor initiation and progression. CAY10471 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells, by blocking the Wnt signaling pathway.
In Alzheimer's disease, CK1δ has been shown to regulate tau protein phosphorylation, which is involved in the formation of neurofibrillary tangles in the brain. CAY10471 has been shown to reduce tau phosphorylation and improve cognitive function in mouse models of Alzheimer's disease.
In Parkinson's disease, CK1δ has been shown to regulate the circadian rhythm, which is disrupted in Parkinson's disease patients. CAY10471 has been shown to improve motor function and reduce dopaminergic neuron loss in mouse models of Parkinson's disease.
Mécanisme D'action
CAY10471 is a selective inhibitor of CK1δ, which regulates various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response. CK1δ phosphorylates various proteins involved in these processes, leading to their activation or inactivation. CAY10471 binds to the ATP-binding pocket of CK1δ, preventing its phosphorylation activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
CAY10471 has been shown to have various biochemical and physiological effects in different disease models. In cancer, CAY10471 inhibits the Wnt signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis. In Alzheimer's disease, CAY10471 reduces tau phosphorylation, leading to the prevention of neurofibrillary tangle formation and improvement in cognitive function. In Parkinson's disease, CAY10471 improves motor function and reduces dopaminergic neuron loss by regulating the circadian rhythm.
Avantages Et Limitations Des Expériences En Laboratoire
CAY10471 has several advantages for lab experiments, including its high selectivity for CK1δ, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, CAY10471 also has limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the study of CAY10471, including its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of CAY10471, its pharmacokinetics, and optimal dosing regimens. Finally, the development of more potent and selective inhibitors of CK1δ may lead to the development of more effective therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of CAY10471 involves the reaction of 1H-indole-3-acetic acid with n-butyronitrile in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure CAY10471.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-5-12(9-16)18-15(19)8-11-10-17-14-7-4-3-6-13(11)14/h3-4,6-7,10,12,17H,2,5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUXMEGUTRBHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)

![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)
![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)


![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)
![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)
